molecular formula C27H20NOPS B14459605 5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- CAS No. 70615-80-4

5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)-

Katalognummer: B14459605
CAS-Nummer: 70615-80-4
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: ZKPAZGUEMFQKBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- is a heterocyclic compound that features an oxazole ring fused with a thione group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- typically involves the reaction of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate in the presence of acetic anhydride . This method is efficient and environmentally friendly, as it does not require a reaction solvent or heating.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- has several applications in scientific research:

Wirkmechanismus

The mechanism by which 5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. This interaction can affect various pathways, leading to changes in cellular processes and functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- is unique due to its specific combination of an oxazole ring with a thione group and a triphenylphosphoranylidene substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

70615-80-4

Molekularformel

C27H20NOPS

Molekulargewicht

437.5 g/mol

IUPAC-Name

2-phenyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione

InChI

InChI=1S/C27H20NOPS/c31-27-26(28-25(29-27)21-13-5-1-6-14-21)30(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI-Schlüssel

ZKPAZGUEMFQKBX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=S)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.